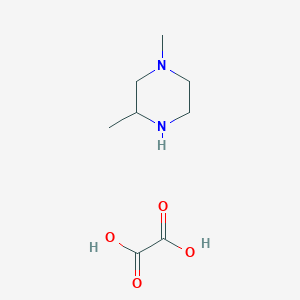

(R)-1,3-Dimethylpiperazine oxalate

Description

Properties

Molecular Formula |

C8H16N2O4 |

|---|---|

Molecular Weight |

204.22 g/mol |

IUPAC Name |

1,3-dimethylpiperazine;oxalic acid |

InChI |

InChI=1S/C6H14N2.C2H2O4/c1-6-5-8(2)4-3-7-6;3-1(4)2(5)6/h6-7H,3-5H2,1-2H3;(H,3,4)(H,5,6) |

InChI Key |

SVXAJXWNTKBQAH-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN(CCN1)C.C(=O)(C(=O)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Stereochemical Control of R 1,3 Dimethylpiperazine Oxalate

Established and Novel Synthetic Routes to Chiral Piperazines

The construction of the chiral piperazine (B1678402) scaffold can be achieved through various synthetic approaches. These methods range from the modification of existing piperazine rings to the de novo construction from acyclic precursors. The primary challenge lies in controlling the stereochemistry at the C3 position and, in the case of 1,3-disubstitution, the relative stereochemistry between the substituents.

Stereoselective Alkylation and Derivatization Strategies

Stereoselective alkylation of a pre-existing piperazine or piperazinone ring is a direct method for introducing substituents with stereocontrol. This often involves the use of a chiral auxiliary or a chiral catalyst to direct the approach of the electrophile.

One prominent strategy involves the asymmetric palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones. mdpi.comnih.govnih.gov This method allows for the synthesis of highly enantioenriched α-tertiary and α-secondary piperazin-2-ones, which can be subsequently reduced to the corresponding chiral piperazines. nih.govnih.gov The choice of N-protecting groups is crucial for achieving high enantioselectivity. For instance, studies have shown that an N(4)-benzyl protecting group can lead to good yields and high enantiomeric excess (ee). nih.gov

Another approach is the alkylation of enolates derived from chiral 2-oxopiperazines. The stereoselectivity of this alkylation is influenced by a delicate balance between steric hindrance and the conformational constraints of the piperazine ring. benjamin-bouvier.fr Quantum chemistry calculations have shown that alkylation can proceed with high diastereoselectivity, favoring the formation of the exo product. benjamin-bouvier.fr

Furthermore, derivatization of the piperazine nitrogens can be used to control reactivity. Mono-protection, often with a tert-butoxycarbonyl (Boc) group, allows for selective alkylation on the unprotected nitrogen. researchgate.net This is a common strategy to prevent the formation of undesired dialkylated products. researchgate.net The resulting mono-alkylated piperazine can then undergo further modifications.

Table 1: Examples of Stereoselective Alkylation for Chiral Piperazine Synthesis This table is interactive. You can sort and filter the data.

| Precursor | Alkylating Agent | Catalyst/Auxiliary | Product Type | Key Finding | Reference |

|---|---|---|---|---|---|

| N-protected piperazin-2-one | Allylic carbonate | Pd₂(pmdba)₃ / (S)-(CF₃)₃-t-BuPHOX | α-Allylated piperazin-2-one | N(4)-benzyl group provided good yield and ee. | nih.gov |

| (10R)-2-Oxopiperazine | Methyl chloride | Not applicable (substrate control) | 3-Methyl-2-oxopiperazine | Predicted to afford mainly the exo product (98:2 ratio). | benjamin-bouvier.fr |

| R/S-1,2-dialkylpiperazine | Ethyl iodide | Not applicable | Quaternary ammonium (B1175870) salt | Buchwald C-N coupling followed by alkylation. | researchgate.net |

Enantioselective Hydrogenation Approaches

Asymmetric hydrogenation of prochiral aromatic precursors like pyrazines or pyridines offers a powerful and atom-economical route to chiral piperazines and piperidines. benjamin-bouvier.frresearchgate.netrsc.org This method relies on a chiral transition-metal catalyst, typically based on iridium or ruthenium, to deliver hydrogen across a double bond with high facial selectivity.

A facile method for synthesizing chiral piperazines involves the iridium-catalyzed hydrogenation of pyrazines that have been activated by alkyl halides. This approach has been used to produce a variety of chiral piperazines with up to 96% ee. researchgate.net The process is noted for its scalability and practical utility. researchgate.net Similarly, iridium-catalyzed asymmetric hydrogenation of N-benzylpyridinium salts has been reported to produce α-aryl and α-heteroaryl piperidines with high enantioselectivity. benjamin-bouvier.fr

The choice of the chiral ligand coordinated to the metal center is paramount for achieving high enantiomeric excess. Ligands such as MeO-BIPHEP and various P,N ligands have proven effective. illinois.edu In some cases, additives like iodine are crucial for achieving high turnover numbers and enantioselectivity. illinois.edu The development of catalysts that are effective at low loadings is a key consideration for industrial applications. wikipedia.org For example, the production of the antidiabetic drug sitagliptin (B1680988) utilizes a highly effective rhodium-catalyzed hydrogenation process. researchgate.net

Table 2: Catalytic Systems for Enantioselective Hydrogenation This table is interactive. You can sort and filter the data.

| Substrate | Catalyst System (Metal/Ligand) | Product | Enantiomeric Excess (ee) | Key Feature | Reference |

|---|---|---|---|---|---|

| Activated Pyrazines | Iridium-based catalyst | Chiral Piperazines | Up to 96% | Facile and scalable method. | researchgate.net |

| N-Benzylpyridinium Salts | Iridium / Chiral Phosphine (B1218219) | α-Aryl/Heteroaryl Piperidines | Up to 99.3:0.7 er | Access to highly enantioenriched piperidines. | benjamin-bouvier.fr |

| 2-Substituted Quinolines | [Ir(COD)Cl]₂ / MeO-BIPHEP + I₂ | Chiral Tetrahydroquinolines | >95:5 er | Iodine additive is critical for high conversion and ee. | illinois.edu |

Application of Chiral Pool Synthesis for Piperazine Scaffold Construction

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products like amino acids and carbohydrates as starting materials. nih.govrsc.orgnih.gov This approach elegantly transfers the existing stereochemistry of the starting material to the final piperazine product.

Amino acids are particularly valuable precursors. For example, (R)-(+)-2-methylpiperazine has been synthesized from R-(−)-phenylglycinol, which acts as a chiral auxiliary. rsc.org In another example, homochiral 2,6-polymethylated piperazines were prepared starting from N-t-Boc-L-alanine. nih.govrsc.org The synthesis involved converting the amino acid into a chiral diamine, which was then cyclized to form the piperazine ring. nih.govrsc.org Optically pure amino acids can be efficiently converted into the 1,2-diamines necessary for constructing 2,3-substituted piperazines. nih.gov

The general strategy often involves constructing a key intermediate, such as a chiral diamine or an amino alcohol, from the chiral pool starting material. princeton.edu This intermediate is then subjected to cyclization reactions to form the piperazine scaffold. For instance, a diamine derived from an amino acid can be reacted with a dielectrophile like diethyl oxalate (B1200264) to construct a 2,3-diketopiperazine, which can then be reduced to the desired piperazine. nih.gov

Enantiomeric Resolution Techniques for (R)-1,3-Dimethylpiperazine Oxalate and its Precursors

When a stereoselective synthesis is not feasible or provides insufficient enantiopurity, the resolution of a racemic mixture is a viable alternative. This is particularly relevant for the industrial production of single-enantiomer compounds.

A classical and widely used method is diastereomeric salt resolution . This involves reacting the racemic base (e.g., 1,3-dimethylpiperazine) with an enantiomerically pure chiral acid. google.comresearchgate.net While oxalic acid itself is not chiral, common chiral resolving agents include tartaric acid derivatives (like di-p-anisoyl-d-tartaric acid) or mandelic acid. researchgate.netgoogle.com This reaction forms a pair of diastereomeric salts which have different physical properties, most importantly, different solubilities in a given solvent. researchgate.net Through careful selection of the resolving agent and solvent system, one diastereomer can be selectively crystallized from the solution. researchgate.netunchainedlabs.com The desired enantiomer is then liberated from the purified diastereomeric salt by treatment with a base. The efficiency of such a resolution is highly dependent on factors like the solvent, temperature, and stoichiometry of the resolving agent. researchgate.net

Kinetic resolution is another powerful technique. In this method, the two enantiomers of a racemic mixture react at different rates with a chiral catalyst or reagent, leading to the enrichment of the less reactive enantiomer in the starting material and the formation of an enantioenriched product. nih.govwhiterose.ac.uk For example, chiral N-heterocycles can be resolved via enantioselective acylation using a chiral catalyst. nih.gov While this method has a theoretical maximum yield of 50% for the desired enantiomer, it can be highly effective for producing material with outstanding enantiopurity. nih.gov

Finally, chiral chromatography offers an analytical and preparative method for separating enantiomers. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) can effectively resolve racemic piperidine (B6355638) derivatives. nih.gov While often used for analytical purposes to determine enantiomeric excess, preparative-scale chiral chromatography can be used to isolate pure enantiomers, though it can be a costly process for large-scale production. unchainedlabs.com

Optimization of Reaction Parameters for Enantiopurity and Chemical Yield

Achieving high enantiopurity and chemical yield requires careful optimization of reaction parameters. This is a critical step in developing any synthetic route, whether for academic research or industrial production.

In catalytic reactions , such as asymmetric hydrogenation, key parameters include:

Catalyst and Ligand: The choice of metal (e.g., Ir, Ru, Rh) and the structure of the chiral ligand are the most critical factors influencing enantioselectivity. rsc.orgillinois.edu Subtle modifications to the ligand's electronic and steric properties can dramatically alter the outcome. rsc.org

Catalyst Loading: Minimizing the amount of expensive transition metal catalyst is crucial, especially for scale-up. High turnover numbers (TON) and turnover frequencies (TOF) are desirable. wikipedia.org

Solvent and Additives: The solvent can influence catalyst solubility, stability, and activity. Additives, such as bases or Lewis acids (e.g., iodine in some hydrogenations), can act as activators or co-catalysts and are often essential for high efficiency and selectivity. illinois.edu

Temperature and Pressure: These parameters affect reaction rates and sometimes selectivity. Lower temperatures often lead to higher enantioselectivity, albeit at the cost of a slower reaction rate. ed.ac.uk

In stereoselective alkylations , the base, solvent, and temperature must be chosen to control the formation and reactivity of the enolate intermediate. For diastereomeric salt resolutions, the screening of various chiral acids and solvent systems is essential to find conditions that provide a large solubility difference between the two diastereomeric salts, thereby maximizing the yield and optical purity of the resolved enantiomer. researchgate.net Post-reaction purification methods, such as recrystallization, can often be used to upgrade the enantiomeric excess of the final product. researchgate.netrsc.org

Scale-Up Considerations for Academic and Preparative Synthesis

Translating a synthetic route from a small-scale academic laboratory setting to a larger preparative or industrial scale introduces a new set of challenges.

Cost and Availability of Materials: The cost of starting materials, reagents, and especially catalysts is a primary concern. Routes that utilize inexpensive starting materials, such as those from the chiral pool, are advantageous. nih.gov For catalytic processes, catalysts with high turnover numbers are essential to minimize the cost contribution from precious metals and complex ligands. wikipedia.org

Purification Methods: Purification by column chromatography is often not practical or economical for large quantities. Crystallization is the preferred method for purification and isolation on a large scale. researchgate.netresearchgate.net Therefore, developing routes that yield crystalline products is highly desirable. The successful scale-up of a diastereomeric salt resolution, for instance, relies on reproducible crystallization behavior. researchgate.net

Robustness: The reaction must be robust and reproducible, giving consistent yields and purity when performed on a larger scale by different operators. This requires a thorough understanding and control of all critical reaction parameters. A scalable synthesis for chiral catalysts themselves is also an important consideration for their broader application. nih.gov

The development of a commercially viable synthesis for a chiral compound like (R)-1,3-Dimethylpiperazine oxalate requires a holistic approach that considers not only the elegance of the chemistry but also the practical and economic realities of large-scale production.

Advanced Spectroscopic and Crystallographic Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformation Analysis

NMR spectroscopy is an indispensable tool for characterizing the structure of (R)-1,3-Dimethylpiperazine oxalate (B1200264) in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity, and the spatial arrangement of atoms.

The ¹H and ¹³C NMR spectra provide the fundamental data for identifying the two components of the salt: the (R)-1,3-dimethylpiperazine cation and the oxalate dianion.

The ¹H NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the (R)-1,3-dimethylpiperazine cation. This includes signals for the two methyl groups (one at the chiral C3 position and one on the nitrogen at position 1) and the protons on the piperazine (B1678402) ring. The chemical shifts and splitting patterns of the ring protons are complex due to their diastereotopic nature and are crucial for determining the ring's conformation, which is typically a chair form. The integration of the signals would confirm the ratio of protons in the molecule. docbrown.info

The ¹³C NMR spectrum complements the proton data. It would display signals for each unique carbon atom in the dimethylpiperazine cation: the two methyl carbons and the four carbons of the piperazine ring. Additionally, a characteristic signal for the carboxylate carbons of the oxalate anion would be observed, typically in the range of 158-165 ppm. spectrabase.comchemicalbook.com The presence of this signal confirms the identity of the counter-ion.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (R)-1,3-Dimethylpiperazine Oxalate Note: These are predicted values based on analogous structures. Actual shifts can vary based on solvent and other conditions.

| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|---|

| N-CH₃ | ¹H | ~2.3 | Singlet |

| C-CH₃ | ¹H | ~1.1 | Doublet |

| Piperazine Ring | ¹H | 1.8 - 3.0 | Multiplets |

| N-CH₃ | ¹³C | ~46 | - |

| C-CH₃ | ¹³C | ~19 | - |

| Piperazine Ring | ¹³C | 50 - 60 | - |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and elucidating the detailed structure.

COSY (COrrelation SpectroscopY): This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu It would reveal the connectivity of the protons within the piperazine ring, helping to trace the carbon backbone. For instance, cross-peaks would appear between the C3-proton and the protons on the adjacent C2 methylene (B1212753) group. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals directly with the carbon signals to which they are attached (one-bond ¹H-¹³C correlation). youtube.com It allows for the definitive assignment of each carbon atom in the piperazine ring by linking it to its attached proton(s). youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations between protons and carbons (typically over two to three bonds). youtube.com This is particularly powerful for identifying quaternary carbons and for piecing together molecular fragments. For example, it would show a correlation between the N-methyl protons and the two adjacent ring carbons (C2 and C6), confirming the position of this methyl group. princeton.edu

NOESY (Nuclear Overhauser Effect SpectroscopY): This experiment identifies atoms that are close to each other in space, regardless of whether they are connected by bonds. princeton.edu For the (R)-1,3-dimethylpiperazine cation, NOESY is critical for determining the stereochemistry and conformation. For instance, in a chair conformation, it could reveal spatial relationships between axial and equatorial protons and the methyl groups, helping to confirm the (R) configuration at the C3 chiral center.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy probes the molecular vibrations of the compound and is particularly useful for characterizing the functional groups and the symmetry of the oxalate anion in the solid state.

Infrared (IR) Spectroscopy would show characteristic absorption bands for the C-H bonds of the methyl and piperazine ring methylene groups (stretching and bending vibrations), as well as C-N stretching vibrations. The most diagnostic feature for the oxalate portion of the salt would be the very strong asymmetric and symmetric stretching vibrations of the carboxylate (COO⁻) groups.

Raman Spectroscopy provides complementary information. The oxalate anion has two limiting structures with different symmetries: a planar form (D2h symmetry) and a non-planar, staggered form (D2d symmetry). walisongo.ac.id In the D2h structure, which has a center of inversion, the rule of mutual exclusion applies: vibrations that are Raman active are IR inactive, and vice versa. qut.edu.au In the D2d structure, some modes can be both IR and Raman active. psu.edu By comparing the IR and Raman spectra, the symmetry of the oxalate anion within the crystal lattice can be determined. A key vibrational mode for this analysis is the C-C stretch of the oxalate, which appears around 880-920 cm⁻¹. psu.edu

Interactive Table 2: Characteristic Vibrational Frequencies for the Oxalate Anion

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Typical Activity |

|---|---|---|

| O-C-O symmetric stretch | ~1450 - 1490 | Raman |

| C=O asymmetric stretch | ~1610 - 1640 | IR |

| C=O symmetric stretch | ~1315 | IR |

| C-C stretch | ~880 - 920 | Raman |

Mass Spectrometry (MS) Methodologies for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry (MS) provides information on the molecular weight and structural details through fragmentation analysis. Using a soft ionization technique like Electrospray Ionization (ESI), the intact (R)-1,3-dimethylpiperazine cation would be observed as a protonated molecule, [M+H]⁺, confirming its molecular weight.

Under higher energy conditions, such as Electron Ionization (EI) or through tandem MS (MS/MS), the cation undergoes predictable fragmentation. nih.govnih.gov The fragmentation pattern is key to confirming the structure. Common fragmentation pathways for cyclic amines include:

Alpha-cleavage: Fission of the C-C bond adjacent to the nitrogen atom, leading to the loss of a radical and the formation of a stable iminium ion.

Ring cleavage: Fragmentation of the piperazine ring itself.

Loss of methyl groups: Cleavage of the N-CH₃ or C-CH₃ groups.

The analysis of the masses of these fragments allows for the reconstruction of the original structure, confirming the placement of the methyl groups and the piperazine core.

Interactive Table 3: Predicted Mass Spectrometry Fragments for the (R)-1,3-Dimethylpiperazine Cation (C₆H₁₄N₂)

| m/z (mass-to-charge ratio) | Proposed Ion/Fragment | Fragmentation Pathway |

|---|---|---|

| 115.128 | [C₆H₁₅N₂]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 100 | [M-CH₃]⁺ | Loss of a methyl radical |

| 70 | [C₄H₈N]⁺ | Alpha-cleavage and ring fragmentation |

| 57 | [C₃H₇N]⁺ | Ring fragmentation |

X-ray Crystallography for Solid-State Structural Determination and Absolute Configuration

X-ray crystallography is the most powerful technique for obtaining an unambiguous, three-dimensional model of a molecule in the solid state. researchgate.net

For (R)-1,3-Dimethylpiperazine oxalate, growing a suitable single crystal allows for analysis by Single Crystal X-ray Diffraction. nih.gov This experiment yields an electron density map from which the position of every non-hydrogen atom can be precisely determined. The resulting structural model provides:

Precise Bond Lengths and Angles: Accurate measurements for all bonds within the dimethylpiperazine cation and the oxalate anion.

Conformation: Definitive confirmation of the piperazine ring's conformation (e.g., chair, boat) and the orientation of the substituents (axial/equatorial).

Absolute Configuration: For a chiral compound, crystallographic analysis using anomalous dispersion effects can unambiguously determine the absolute configuration at the chiral center (C3), confirming it as (R). nih.govmdpi.com

Crystal Packing: Information on how the cations and anions are arranged in the crystal lattice, including details of intermolecular interactions like hydrogen bonding between the piperazine N-H protons and the oxalate oxygen atoms.

Interactive Table 4: Structural Parameters Obtainable from Single Crystal X-ray Diffraction

| Parameter | Description | Significance for (R)-1,3-Dimethylpiperazine oxalate |

|---|---|---|

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. | Fundamental property of the crystalline solid. |

| Space Group | The symmetry elements present in the crystal structure. | Defines the packing arrangement. |

| Atomic Coordinates | The (x, y, z) position of each atom in the unit cell. | Defines the complete molecular structure. |

| Bond Lengths/Angles | The distances and angles between bonded atoms. | Confirms expected geometry and reveals any strain. |

| Torsional Angles | The dihedral angles that define the conformation. | Determines the exact shape of the piperazine ring. |

Powder X-ray Diffraction for Polymorphism Studies (Methodology Focus)

Powder X-ray Diffraction (PXRD) is a critical analytical technique for the solid-state characterization of crystalline materials, including pharmaceutical salts like (R)-1,3-Dimethylpiperazine oxalate. It is particularly vital for identifying and quantifying different polymorphic forms, which are distinct crystalline structures of the same compound. Different polymorphs can exhibit variations in physical properties, making polymorphism studies essential.

The methodology for a PXRD analysis begins with sample preparation. To mitigate errors from preferred orientation, where crystallites may align non-randomly, the sample is often gently ground to achieve a uniform and fine particle size. nih.gov The powder is then packed into a sample holder for analysis.

The instrument, a powder diffractometer, uses a monochromatic X-ray beam that strikes the powdered sample. The analysis is typically performed in Bragg-Brentano geometry, where the incident and detector angles are varied symmetrically. nih.gov The X-rays are diffracted by the crystal lattice planes of the sample, and a detector records the intensity of the diffracted X-rays at various angles (2θ). The scan parameters, such as the angular range (e.g., 4–40° 2θ), step size (e.g., 0.05°), and scan speed (or step time), are optimized to ensure good peak resolution within a reasonable timeframe. nih.gov

The output is a diffractogram, which plots X-ray intensity versus the 2θ angle. Each crystalline phase produces a unique diffraction pattern, characterized by a series of peaks at specific 2θ angles. The position and relative intensity of these peaks serve as a fingerprint for a specific polymorph. For (R)-1,3-Dimethylpiperazine oxalate, hypothetical polymorphs (Form A and Form B) would yield distinct patterns.

Interactive Table 1: Illustrative PXRD Data for Hypothetical Polymorphs of (R)-1,3-Dimethylpiperazine oxalate

| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (Form A) | Relative Intensity (Form B) |

| 8.5 | 10.40 | 100% | 25% |

| 12.2 | 7.25 | 45% | 0% |

| 18.1 | 4.90 | 80% | 100% |

| 21.5 | 4.13 | 60% | 75% |

| 25.8 | 3.45 | 30% | 90% |

For quantitative analysis of a mixture of polymorphs, a calibration curve is constructed. nih.gov This involves preparing mixtures with known weight percentages of each polymorph and measuring their PXRD patterns. The intensity of a characteristic, non-overlapping peak for one polymorph is plotted against its concentration. This calibration allows for the accurate determination of the polymorphic composition in an unknown sample. nih.gov The limit of detection (LOD) and limit of quantification (LOQ) for the minor polymorph can be as low as 0.40% and 1.22% (w/w) respectively, demonstrating the method's sensitivity. nih.gov

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess and Stereochemical Studies

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with polarized light. Circular Dichroism (CD) spectroscopy is a powerful method for studying stereochemistry, as it can determine the absolute configuration of a chiral center and measure the enantiomeric excess (ee) of a sample. nih.govnih.gov

The fundamental principle of CD spectroscopy is the differential absorption of left- and right-circularly polarized light by a chiral molecule. mpg.de Enantiomers, being non-superimposable mirror images, interact differently with chiral light. For the (R)- and (S)-enantiomers of 1,3-Dimethylpiperazine (B1355154), one would expect them to produce CD spectra that are nearly perfect mirror images of each other. nih.gov Typically, if the (R)-isomer exhibits a positive absorption peak (a positive Cotton effect) at a specific wavelength, the (S)-isomer will show a negative peak of similar magnitude at the same wavelength. nih.gov

This characteristic is invaluable for assigning the absolute configuration of a molecule by comparing its experimental CD spectrum to that of a known standard or to theoretical predictions. The oxalate counter-ion in (R)-1,3-Dimethylpiperazine oxalate is achiral and therefore does not contribute to the CD signal, which arises solely from the chiral piperazine derivative.

Furthermore, CD spectroscopy is a rapid and sensitive tool for determining the enantiomeric purity of a sample. nih.gov The magnitude of the CD signal, typically reported as the differential extinction coefficient (Δε), is directly proportional to the concentration difference between the two enantiomers. nih.gov A pure enantiomer will show the maximum signal intensity, while a racemic (50:50) mixture will be CD-silent as the signals from the two enantiomers cancel each other out. nih.gov

To quantify the enantiomeric excess, a calibration curve is generated. Standard solutions with known enantiomeric excess values are prepared, and their CD signals are measured at the wavelength of maximum absorption (λ_max). Plotting the observed Δε against the known ee values typically yields a linear relationship with a high coefficient of determination (R² > 0.97). nih.gov This allows for the precise determination of the ee for an unknown sample of (R)-1,3-Dimethylpiperazine.

Interactive Table 2: Illustrative Circular Dichroism Data for 1,3-Dimethylpiperazine Enantiomers

| Sample | Enantiomeric Excess (ee) | Wavelength (λ_max) | Differential Extinction (Δε) (M⁻¹cm⁻¹) |

| Pure (R)-1,3-Dimethylpiperazine | 100% (R) | 210 nm | +0.85 |

| Pure (S)-1,3-Dimethylpiperazine | 100% (S) | 210 nm | -0.85 |

| Racemic Mixture | 0% | 210 nm | 0.00 |

| Sample X | 75% (R) | 210 nm | +0.64 |

Computational and Theoretical Investigations of R 1,3 Dimethylpiperazine Oxalate and Its Derivatives

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Conformational Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to investigating the electronic structure and conformational possibilities of (R)-1,3-Dimethylpiperazine oxalate (B1200264). DFT methods provide a balance between computational cost and accuracy, making them suitable for studying molecules of this size.

Electronic Structure: DFT calculations can elucidate the distribution of electron density within the molecule, revealing the nature of the ionic bond between the protonated (R)-1,3-dimethylpiperazinium cation and the oxalate anion. The calculations can determine key parameters such as bond lengths, bond angles, and dihedral angles for the optimized, lowest-energy geometry of the ion pair. nih.gov In similar piperazine-oxalate systems, DFT has been used to confirm the geometry obtained from X-ray diffraction and to analyze the charge distribution, showing how the positive charge is delocalized across the piperazinium ring and the negative charge across the oxalate anion. mdpi.com

Conformational Analysis: The (R)-1,3-dimethylpiperazine cation is not rigid. The piperazine (B1678402) ring typically adopts a chair conformation to minimize steric strain. nih.gov The two methyl groups can exist in either axial or equatorial positions. A systematic conformational search using DFT can identify the most stable conformers. For the (R)-1,3-dimethylpiperazinium cation, the diequatorial conformer is generally expected to be the most stable due to reduced steric hindrance. DFT calculations would quantify the energy differences between various conformers (e.g., axial-equatorial vs. diequatorial), providing a statistical distribution of conformations at a given temperature.

Below is a hypothetical data table illustrating the kind of results a DFT calculation at the B3LYP/6-311G(d,p) level might produce for the key structural parameters of the most stable conformer of the (R)-1,3-dimethylpiperazinium cation.

Interactive Table 1: Predicted Structural Parameters of (R)-1,3-Dimethylpiperazinium Cation

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value |

| Bond Length (Å) | N1 | C2 | 1.49 Å | ||

| Bond Length (Å) | C2 | C3 | 1.53 Å | ||

| Bond Length (Å) | C3 | N4 | 1.49 Å | ||

| Bond Angle (°) | C6 | N1 | C2 | 112.5° | |

| Bond Angle (°) | N1 | C2 | C3 | 110.8° | |

| Dihedral Angle (°) | C6 | N1 | C2 | C3 | -55.2° (Chair) |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

While quantum chemical calculations typically focus on static, optimized structures, Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of (R)-1,3-Dimethylpiperazine oxalate in a condensed phase, such as in solution or in a crystal lattice. researchgate.netnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of molecular motion over time. analis.com.my

Dynamic Behavior: An MD simulation of (R)-1,3-Dimethylpiperazine oxalate in an aqueous solution could reveal how the ions interact with each other and with surrounding water molecules. It would show the flexibility of the piperazinium ring, with potential transitions between different chair and boat conformations, although the chair form is expected to dominate. nih.gov The simulation would also track the translational and rotational motion of the ions, providing information on diffusion coefficients and rotational correlation times.

Intermolecular Interactions: The primary focus of MD in this context would be the interactions between the (R)-1,3-dimethylpiperazinium cation and the oxalate anion, as well as their solvation shells. analis.com.my The simulation can calculate radial distribution functions (RDFs), which describe the probability of finding one atom at a certain distance from another. For example, the RDF between the protonated nitrogen atoms of the cation and the oxygen atoms of the anion would show a sharp peak at a short distance, characteristic of the strong hydrogen bonding and ionic interactions that define the salt. analis.com.my

Analysis of Noncovalent Interactions: Hydrogen Bonding and Supramolecular Assembly

In related piperazinium oxalate structures, these N-H···O hydrogen bonds are the principal force that links the cations and anions into a three-dimensional network. mdpi.comnih.gov Weaker C-H···O hydrogen bonds, involving the carbon atoms of the piperazine ring and the oxalate oxygens, also contribute to the stability of the crystal lattice. nih.gov The specific arrangement of these hydrogen bonds leads to the formation of recognizable supramolecular motifs, such as rings and chains, which build up the extended crystal structure. nih.govresearchgate.net

To rigorously characterize the noncovalent interactions, several topological analysis methods can be employed on the electron density obtained from DFT calculations. researchgate.net

Atoms in Molecules (AIM): The QTAIM theory analyzes the topology of the electron density (ρ). The presence of a bond critical point (BCP) between two atoms is a definitive indicator of an interaction. For the hydrogen bonds in (R)-1,3-Dimethylpiperazine oxalate, AIM analysis would identify BCPs between the donor hydrogen and acceptor oxygen atoms. The values of the electron density (ρ) and its Laplacian (∇²ρ) at these points provide quantitative information about the strength and nature of the bonds (ionic vs. covalent). uniroma2.itresearchgate.net

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF and LOL are functions that help visualize regions of high electron localization, such as those corresponding to chemical bonds and lone pairs. researchgate.net In the context of (R)-1,3-Dimethylpiperazine oxalate, ELF and LOL analyses would visually confirm the covalent bonds within the cation and anion, and more importantly, they would map the regions of charge concentration involved in the hydrogen bonding, providing a clear picture of the donor-acceptor interactions. uniroma2.it

These methods provide complementary, visually intuitive ways to analyze intermolecular contacts. researchgate.net

Reduced Density Gradient (RDG) Analysis: The RDG method plots the reduced density gradient versus the electron density multiplied by the sign of the second Hessian eigenvalue. This plot reveals noncovalent interactions as distinct spikes. The color of the corresponding surfaces in real space indicates the nature of the interaction: blue for strong, attractive interactions (like hydrogen bonds), green for weak van der Waals interactions, and red for repulsive, steric clashes. researchgate.netuniroma2.it This would provide a clear visual map of the stabilizing hydrogen bonds and weaker contacts within the crystal structure.

Frontier Molecular Orbital Theory (HOMO-LUMO) and Chemical Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key tool for understanding chemical reactivity. wikipedia.orgimperial.ac.uk It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net

For (R)-1,3-Dimethylpiperazine oxalate, the HOMO would likely be localized on the oxalate anion, which is electron-rich. The LUMO would be centered on the (R)-1,3-dimethylpiperazinium cation, the electron-deficient species. The energy gap between the HOMO and LUMO (Egap = ELUMO – EHOMO) is a crucial indicator of chemical stability; a large gap suggests high stability and low reactivity, which is expected for a stable salt. nih.govorientjchem.org

From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated: researchgate.net

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Chemical Hardness (η) = (I - A) / 2

Electronegativity (χ) = (I + A) / 2

Electrophilicity Index (ω) = χ² / (2η)

These descriptors quantify the molecule's resistance to change in its electron distribution and its tendency to react as an electrophile or nucleophile.

Interactive Table 2: Hypothetical FMO Properties and Reactivity Descriptors

| Parameter | Value (eV) | Description |

| EHOMO | -7.2 eV | Energy of the highest occupied molecular orbital |

| ELUMO | -0.5 eV | Energy of the lowest unoccupied molecular orbital |

| Egap | 6.7 eV | Indicates high kinetic stability |

| Ionization Potential (I) | 7.2 eV | Energy required to remove an electron |

| Chemical Hardness (η) | 3.35 eV | Resistance to change in electron configuration |

| Electrophilicity (ω) | 2.59 eV | Measure of electrophilic character |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can be used to interpret and validate experimental spectra. nih.gov

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. researchgate.net For (R)-1,3-Dimethylpiperazine oxalate, this would allow for the assignment of specific peaks in the experimental IR and Raman spectra to particular vibrational modes, such as N-H stretches, C=O stretches of the oxalate, and C-N stretches of the piperazine ring. Comparing the calculated spectrum with the experimental one can confirm the proposed structure and the presence of key interactions like hydrogen bonding (which typically causes a red-shift in the N-H stretching frequency).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (δ) for ¹H and ¹³C NMR can also be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These theoretical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared directly with experimental data. researchgate.net This comparison helps in assigning the signals in the NMR spectrum to specific protons and carbons in the (R)-1,3-Dimethylpiperazine oxalate structure, confirming the connectivity and the conformational state in solution.

Applications in Asymmetric Catalysis and Chiral Ligand Design

Role as a Chiral Auxiliary in Diastereoselective Transformations

A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to control the stereochemical outcome of a reaction. After serving its purpose, the auxiliary is removed, having transferred its chirality to the molecule of interest. The (R)-1,3-dimethylpiperazine moiety can function in this capacity. When attached to a substrate, its inherent chirality and conformational rigidity can effectively shield one face of a reactive center, compelling an incoming reagent to attack from the less sterically hindered direction. This results in the preferential formation of one diastereomer over another.

For example, in the context of diastereoselective alkylations, an acyl derivative of (R)-1,3-dimethylpiperazine can be deprotonated to form a chiral enolate. The piperazine (B1678402) ring structure then directs the approach of an electrophile, leading to high diastereoselectivity in the formation of a new carbon-carbon bond. This strategy is conceptually similar to the well-established Evans oxazolidinone auxiliaries, which are known to provide a reliable framework for controlling stereochemistry. williams.edu The efficiency of such transformations is often high, yielding products with significant diastereomeric excess (d.e.). williams.edursc.org

Similarly, diastereoselective addition reactions, such as those involving Grignard reagents or enolates, can be controlled by employing substrates bearing the (R)-1,3-dimethylpiperazine auxiliary. nsf.govunair.ac.id The predictable stereochemical control arises from a coordinated complex where the piperazine scaffold dictates the trajectory of the nucleophile. nsf.gov

Precursor for Novel Chiral Ligands in Transition-Metal Catalysis

The C₂-symmetric nature of many piperazine-derived structures makes them excellent candidates for chelation to a metal center, forming stable complexes that can catalyze asymmetric reactions. (R)-1,3-Dimethylpiperazine serves as a valuable chiral precursor for a variety of ligands used in transition-metal catalysis, where the metal's catalytic activity is modulated by the ligand to favor the formation of one enantiomer of the product. rsc.orgnih.gov

Ligand Design Principles Incorporating the (R)-1,3-Dimethylpiperazine Oxalate (B1200264) Scaffold

The design of effective chiral ligands based on the (R)-1,3-dimethylpiperazine scaffold follows several key principles aimed at maximizing enantiocontrol in a catalytic reaction. nih.gov

Rigidity and Pre-organization: The piperazine ring provides a conformationally restricted backbone. nih.gov This rigidity helps to minimize the number of possible transition states in a catalytic cycle, which is crucial for achieving high enantioselectivity. The chair conformation of the piperazine ring, with the methyl groups often adopting equatorial positions to reduce steric strain, creates a well-defined chiral environment around the metal center.

Symmetry: While not strictly required, C₂-symmetry, where the ligand has a twofold axis of rotation, is a common and successful design element. It simplifies the analysis of the catalytic system by reducing the number of non-equivalent coordination sites and transition states. Ligands derived from the dimerization of piperazine units or the attachment of two identical phosphine (B1218219) groups often exhibit this property. researchgate.net

Modularity and Tunability: The piperazine scaffold allows for systematic modification. The nitrogen atoms can be functionalized with various coordinating groups, such as phosphines, pyridyls, or other heteroatomic moieties, to tune the electronic and steric properties of the resulting ligand. rsc.orgnih.gov This "modular" approach allows for the optimization of the ligand for a specific metal and reaction, a critical aspect of modern catalyst development. nih.gov For instance, introducing electron-withdrawing or -donating groups on the coordinating atoms can alter the reactivity and selectivity of the metal catalyst. nih.gov

Applications in Enantioselective Hydrogenation Reactions

Enantioselective hydrogenation, the addition of hydrogen across a double bond to create one or two new stereocenters, is a cornerstone of asymmetric catalysis. Chiral ligands derived from (R)-1,3-dimethylpiperazine have been developed for use with metals like rhodium and ruthenium in these transformations. nih.gov

When complexed with a suitable metal, these ligands create a chiral pocket around the active site. The substrate, for example, a prochiral olefin or ketone, coordinates to the metal in a preferred orientation due to steric interactions with the ligand. The subsequent delivery of hydrogen then occurs to one face of the double bond, leading to the formation of the product with high enantiomeric excess (e.e.). nih.gov The development of ligands like those based on phosphine-functionalized piperazines has provided efficient catalysts for the hydrogenation of a variety of substrates.

Table 1: Representative Data for Enantioselective Hydrogenation using Piperazine-based Ligands This table is illustrative and based on typical results found in the literature for similar chiral phosphine ligands.

| Substrate | Catalyst System | Product | Yield (%) | ee (%) |

|---|---|---|---|---|

| Methyl (Z)-α-acetamidocinnamate | [Rh(COD)L*]BF₄ | N-Acetyl-D-phenylalanine methyl ester | >95 | >98 |

| Itaconic acid | [Ru(OAc)₂(L*)] | (R)-Methylsuccinic acid | >95 | >96 |

| Acetophenone | [RuCl₂(L*)(dpen)] | (R)-1-Phenylethanol | >99 | >97 |

L represents a chiral ligand derived from a piperazine scaffold.

Applications in Asymmetric C-C Bond Forming Reactions (e.g., Allylic Alkylation, Heck Reactions)

The formation of carbon-carbon bonds is fundamental to organic synthesis. nih.gov Chiral ligands derived from (R)-1,3-dimethylpiperazine have shown promise in palladium-catalyzed reactions such as asymmetric allylic alkylation (AAA) and the Heck reaction. nsf.govmdpi.com

In Asymmetric Allylic Alkylation , a nucleophile displaces a leaving group from an allylic substrate. nih.gov A palladium catalyst bearing a chiral piperazine-based ligand can control the stereochemistry of this process. thieme-connect.dersc.org The ligand influences which terminus of the π-allyl-palladium intermediate is attacked by the nucleophile and from which face the attack occurs, thereby determining the enantioselectivity of the final product. nih.gov

The Heck reaction involves the coupling of an unsaturated halide or triflate with an alkene. mdpi.comorganic-chemistry.org While achieving high enantioselectivity in intermolecular Heck reactions can be challenging, intramolecular versions often provide excellent stereocontrol. libretexts.org Chiral piperazine-derived ligands, particularly phosphine derivatives, can create a chiral environment around the palladium catalyst that differentiates between the two faces of the alkene during the migratory insertion step, leading to an enantiomerically enriched product. nih.govresearchgate.net

Table 2: Examples of Asymmetric C-C Bond Forming Reactions This table is illustrative, showing typical outcomes for these reaction types using well-designed chiral ligands.

| Reaction Type | Substrates | Catalyst System | Yield (%) | ee (%) |

|---|---|---|---|---|

| Allylic Alkylation | 1,3-Diphenylallyl acetate (B1210297) + Dimethyl malonate | [Pd(allyl)Cl]₂ / L* | 90-99 | >95 |

| Intramolecular Heck | 2-Iodo-N-allyl aniline (B41778) derivative | Pd(OAc)₂ / L* | 85-95 | >90 |

L represents a chiral ligand derived from a piperazine scaffold.

Exploration in Other Asymmetric Catalytic Processes

The versatility of the (R)-1,3-dimethylpiperazine scaffold extends to other catalytic transformations. Ligands derived from this precursor have been investigated in a range of other metal-catalyzed reactions. For example, they have been applied in asymmetric Diels-Alder reactions, where a chiral Lewis acid complex directs the cycloaddition of a diene and a dienophile to produce a specific enantiomer of the cyclic product. researchgate.net Furthermore, their potential is being explored in enantioselective C-H activation, oxyamination of dienes, and various cyclization reactions, demonstrating the broad applicability of this chiral building block. nih.gov

Investigations into Organocatalytic Systems Utilizing (R)-1,3-Dimethylpiperazine Derivatives

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful field in synthesis. Chiral amines and their derivatives are prominent organocatalysts, often operating through the formation of transient iminium or enamine intermediates.

Derivatives of (R)-1,3-dimethylpiperazine can be employed as chiral Brønsted base or hydrogen-bond-donating catalysts. mdpi.com For instance, in a Michael addition reaction, the piperazine nitrogen can deprotonate a pronucleophile, and the resulting chiral conjugate acid can direct the approach of the nucleophile to the electrophile. mdpi.com The defined stereochemistry and conformational bias of the piperazine ring are key to inducing high enantioselectivity. rsc.org These derivatives have been explored in reactions such as asymmetric Michael additions, aldol (B89426) reactions, and Mannich reactions, offering a metal-free alternative for the synthesis of chiral molecules. rsc.orgmdpi.com

Mechanistic Insights into Asymmetric Catalysis Lacking for (R)-1,3-Dimethylpiperazine Oxalate

In the realm of asymmetric catalysis, the mechanism of chirality transfer is fundamental. It describes the process by which the inherent chirality of a ligand is imparted to the substrate, leading to the preferential formation of one enantiomer of the product over the other. This is often explained through models of the transition state, which is the highest energy point in the reaction pathway. The three-dimensional arrangement of the catalyst and the reacting molecules at this stage dictates the stereochemical outcome.

For many C2-symmetric diamine ligands, which share structural similarities with (R)-1,3-dimethylpiperazine, mechanistic studies, including computational and experimental approaches, have been crucial in refining their design and application. These studies often reveal that a combination of steric and electronic factors governs the stereoselectivity. For instance, the bulky groups on the chiral ligand can create a sterically hindered environment that forces the substrate to approach the catalytic center from a specific direction, thus controlling the formation of a particular stereoisomer. Furthermore, non-covalent interactions, such as hydrogen bonding between the ligand and the substrate, can play a critical role in stabilizing the preferred transition state, thereby enhancing enantioselectivity.

However, in the absence of specific studies on (R)-1,3-dimethylpiperazine oxalate, any discussion of its role in stereocontrol remains speculative. To construct a detailed understanding, researchers would typically undertake a series of investigations. These would likely include:

Kinetic Studies: To determine the reaction rates and how they are influenced by the concentrations of the catalyst, substrate, and other reagents. This can provide clues about the rate-determining step of the catalytic cycle.

Spectroscopic Analysis: Techniques such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography could be used to characterize the catalyst-substrate complexes and any intermediates that form during the reaction. This would offer a static picture of the species involved in the catalytic cycle.

Computational Modeling: Density Functional Theory (DFT) and other computational methods are powerful tools for mapping out the entire energy profile of a catalytic reaction. These models can visualize the transition state structures and calculate their relative energies, providing a theoretical basis for the observed enantioselectivity.

Structure-Activity Relationship Studies: By systematically modifying the structure of the ligand (e.g., changing the methyl groups to other alkyl groups) and observing the effect on the reaction's stereochemical outcome, researchers can deduce the key structural features responsible for effective chirality transfer.

Without such dedicated research for (R)-1,3-dimethylpiperazine oxalate, it is not possible to present a scientifically validated account of its mechanistic behavior in asymmetric catalysis. The scientific community awaits such studies to fully understand the potential and limitations of this and similar chiral piperazine-based ligands.

Derivatization and Functionalization of the R 1,3 Dimethylpiperazine Oxalate Scaffold

Strategies for N-Functionalization and Ring-Substitution

The derivatization of the (R)-1,3-dimethylpiperazine ring is central to exploring its chemical potential. Modifications can be selectively introduced at the N1 (tertiary) or N4 (secondary) positions, or on the carbon atoms of the ring, although carbon substitution is less common. rsc.orgnih.gov

N-Functionalization: This is the most common approach for modifying the piperazine (B1678402) scaffold. The differing reactivity of the two nitrogen atoms allows for selective reactions.

N-Alkylation and N-Arylation: The secondary amine at the N4 position is a prime site for introducing alkyl or aryl groups. Buchwald-Hartwig cross-coupling reactions, for example, have been successfully used for the N-arylation of (R)-1,3-dimethylpiperazine with aryl halides like 4-bromo-picolinamide, using a palladium catalyst and a phosphine (B1218219) ligand such as BINAP. nih.gov This method is superior to older techniques when amide functionalities are present in the coupling partners. nih.gov Simpler N-alkylation can be achieved using alkyl halides, often following the protection of one nitrogen to ensure mono-alkylation. researchgate.net

Reaction with Heterocycles: The nucleophilic secondary amine can react with electrophilic heterocyclic compounds. For instance, (R)-1,3-dimethylpiperazine reacts with 3,5-dichloro-4H-1,2,6-thiadiazin-4-one in THF to yield (R)-3-chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-one. researchgate.net This type of nucleophilic substitution introduces a complex heterocyclic moiety onto the piperazine nitrogen.

Formation of Urea (B33335) Derivatives: The secondary amine can react with isocyanates or their equivalents to form urea derivatives. nih.gov This transformation is a common strategy in drug discovery to introduce hydrogen-bonding motifs and modulate the physicochemical properties of the parent molecule. The synthesis can be achieved through various methods, including the use of phosgene (B1210022) equivalents like N,N'-Carbonyldiimidazole (CDI) or by reacting amines directly with carbon dioxide under specific conditions. nih.govrsc.orgresearchgate.net

Ring-Substitution: While less frequent than N-functionalization, introducing substituents onto the carbon atoms of the piperazine ring significantly expands its structural diversity and three-dimensional chemical space. rsc.orgnih.gov

Asymmetric Allylic Alkylation: Palladium-catalyzed asymmetric allylic alkylation of N-protected piperazin-2-ones is a powerful method for introducing substituents at the carbon positions. rsc.orgnih.gov Subsequent reduction of the piperazinone yields the corresponding C-substituted piperazine. nih.gov This strategy allows for the creation of highly enantioenriched piperazines with tertiary stereocenters. rsc.orgnih.gov

Synthesis from Chiral Precursors: Enantiomerically pure C-substituted piperazines can be synthesized from chiral amino acids. nih.govnih.gov A multi-step synthesis can transform amino acids into 3-substituted piperazine-2-acetic acid esters, which serve as versatile intermediates for further derivatization. nih.gov

| Reaction Type | Reagents & Conditions | Product Type | Key Finding | Reference |

|---|---|---|---|---|

| N-Arylation (Buchwald-Hartwig) | (R)-1,3-dimethylpiperazine, 4-bromo-picolinamide, Pd₂(dba)₃, BINAP, Cs₂CO₃, THF, 98°C | N-Aryl piperazine | Efficient C-N cross-coupling for attaching aryl groups with amide functionality. | nih.gov |

| Nucleophilic Substitution | (R)-1,3-dimethylpiperazine, 3,5-dichloro-4H-1,2,6-thiadiazin-4-one, THF, ~20°C | N-Thiadiazinyl piperazine | Facile reaction under mild conditions to form novel heterocyclic derivatives. | researchgate.net |

| Urea Formation | Piperazine derivative, N,N'-Carbonyldiimidazole (CDI), second amine | Unsymmetrical ureas | CDI is a safer alternative to phosgene for synthesizing urea derivatives. | nih.gov |

| N-Alkylation | N-Acetylpiperazine, Butyl bromide, followed by hydrolysis | N-Alkylpiperazine | A simple, two-step procedure for preparing N-alkylpiperazines. | researchgate.net |

Synthesis of Conjugates and Hybrid Materials for Specific Research Applications

The functionalized (R)-1,3-dimethylpiperazine scaffold is a valuable component in the design of complex conjugates and hybrid materials for targeted research applications, particularly in biomedicine and catalysis.

Bioconjugates for Drug Delivery: Piperazine-based compounds have been conjugated to biomolecules to create sophisticated delivery systems. nih.gov In one study, novel cationic piperazine-based polyamines were synthesized and conjugated to the interior cavity of humanized ferritin. nih.gov This was achieved by first incorporating a thiol-reactive group (like maleimide) onto the piperazine derivative, which then allowed for chemoselective conjugation to cysteine residues within the ferritin protein. nih.gov The resulting piperazine-ferritin conjugate was capable of encapsulating and delivering siRNA into cancer cells, demonstrating a targeted approach to gene silencing. nih.gov

Hybrid Molecules for Medicinal Chemistry: The scaffold can be combined with other pharmacologically active moieties to create hybrid molecules with potentially novel or enhanced biological activities. The synthesis of (R)-3-chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-one is an example of creating a hybrid compound to probe anti-cancer properties. researchgate.net Such molecules combine the structural features of the chiral piperazine with the chemical properties of the thiadiazine ring system. researchgate.net

Heterogeneous Catalysts: Piperazine can be anchored to a solid support to create a hybrid material that functions as a recyclable catalyst. Piperazine has been successfully immobilized on the surface of graphene oxide (GO). rsc.org This hybrid material, piperazine-GO, acts as a heterogeneous bifunctional acid-base catalyst. rsc.org The acidic nature of the graphene oxide support enhances the catalytic activity of the basic piperazine, creating a synergistic effect. This material has been used to efficiently catalyze multicomponent reactions, such as the synthesis of 2-amino-3-cyano-4H-chromenes. rsc.org

| Material Type | Synthetic Approach | Application | Key Feature | Reference |

|---|---|---|---|---|

| Ferritin Bioconjugate | Piperazine derivative with a thiol-reactive group is conjugated to cysteine residues of ferritin. | siRNA delivery to cancer cells | Combines the cationic nature of the piperazine derivative for nucleic acid binding with the targeting capabilities of ferritin. | nih.gov |

| Thiadiazine Hybrid | Nucleophilic substitution of a chloro-thiadiazinone with (R)-1,3-dimethylpiperazine. | Probing anti-cancer activity | Creates a novel molecule combining two distinct heterocyclic scaffolds. | researchgate.net |

| Graphene Oxide Hybrid Catalyst | Immobilization of piperazine onto the surface of graphene oxide. | Heterogeneous catalysis | The GO support provides acidity and heterogeneity, enhancing the catalytic activity of the basic piperazine. The catalyst is reusable. | rsc.org |

Development of Polymer-Supported or Immobilized Chiral Systems

Immobilizing chiral catalysts or ligands onto solid supports, such as polymers or inorganic materials, is a critical strategy for developing sustainable and efficient asymmetric synthesis processes. This approach simplifies catalyst separation from the reaction mixture, enabling easy recovery and reuse.

Immobilization on Inorganic Supports: Chiral piperazine derivatives can be grafted onto inorganic supports like graphene oxide or silica. rsc.orgethz.ch For example, immobilizing piperazine on graphene oxide creates a robust, heterogeneous catalyst that can be easily separated by filtration and reused multiple times without significant loss of activity. rsc.org The solid support not only provides a means for heterogenization but can also positively influence the catalyst's performance. rsc.org

Polymer-Supported Chiral Catalysts: Chiral scaffolds can be incorporated into polymeric structures to serve as recyclable catalysts. Chiral guanidines derived from amino acids have been supported on polymers and used as base catalysts in asymmetric Michael reactions. nih.gov Similarly, a chiral vinyl monomer, vinyl[2.2]paracyclophane, has been polymerized to create chiral polymers. mdpi.com These polymers can act as a source of chirality in subsequent applications, such as inducing circularly polarized luminescence in emissive copolymers. mdpi.com This principle can be extended to create polymer-supported systems based on the (R)-1,3-dimethylpiperazine scaffold, where the chiral piperazine unit is either attached to a pre-formed polymer or is part of a monomer that is subsequently polymerized. Such systems are valuable in asymmetric catalysis, providing high enantioselectivity while allowing for the practical recovery and recycling of the chiral catalyst. nih.govresearchgate.net

Advanced Analytical Method Development for Research Purity and Stereochemical Integrity

Chiral High-Performance Liquid Chromatography (HPLC) Method Optimization

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers. The development of a robust HPLC method for (R)-1,3-Dimethylpiperazine requires careful selection and optimization of both the chiral stationary phase (CSP) and the mobile phase to achieve adequate resolution from its (S)-enantiomer.

The primary strategy for chiral separation in HPLC involves the use of a CSP, which creates a chiral environment where the two enantiomers can form transient diastereomeric complexes with differing stabilities. eijppr.com This differential interaction leads to different retention times, allowing for their separation. eijppr.com Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, are widely applicable for the resolution of a diverse range of chiral compounds, including amines. eijppr.comnih.govnih.gov Columns such as Chiralcel® OD (cellulose tris(3,5-dimethylphenylcarbamate)) and Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) have demonstrated success in resolving racemic piperidine (B6355638) derivatives and other cyclic amines. nih.govunl.ptnih.gov

Method optimization is a multi-parameter process. The choice of mobile phase mode is critical, with normal phase, reversed-phase, polar organic, and polar ionic modes offering different selectivity mechanisms. sigmaaldrich.comsigmaaldrich.com For amine compounds like 1,3-dimethylpiperazine (B1355154), normal phase or polar organic modes are often effective. sigmaaldrich.com In normal phase, a mobile phase typically consisting of a non-polar solvent like hexane (B92381) or heptane (B126788) with a polar modifier (e.g., isopropanol, ethanol) is used. sigmaaldrich.comnih.gov The addition of a small amount of a basic modifier, such as diethylamine (B46881) (DEA), to the mobile phase is often necessary to reduce peak tailing and improve the peak shape of basic analytes. nih.gov

The optimization process involves systematically varying the mobile phase composition, such as the ratio of the alcohol modifier, and the column temperature to maximize the separation factor (α) and resolution (Rs) between the enantiomers. For example, a screening approach might test several CSPs with a set of standard mobile phases to quickly identify promising separation conditions. sigmaaldrich.com

Table 1: Illustrative Chiral HPLC Method Parameters for Piperazine-like Compounds

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Chiral Stationary Phase | Chiralpak® AD-H (Amylose-based) nih.gov | Chiralcel® OD (Cellulose-based) nih.gov | CHIROBIOTIC® V2 (Glycopeptide-based) sigmaaldrich.com |

| Mobile Phase Mode | Polar Organic nih.gov | Normal Phase nih.gov | Polar Ionic sigmaaldrich.com |

| Mobile Phase Composition | 0.1% DEA in Ethanol nih.gov | Hexane/Isopropanol | Methanol (B129727) + 0.1% Acetic Acid + 0.05% Triethylamine |

| Flow Rate | 0.5 mL/min nih.gov | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at 228 nm (after derivatization) nih.gov | UV at 230 nm | UV at 220 nm or MS |

| Column Temperature | Ambient | 25 °C | 30 °C |

| Note: This table presents typical starting conditions for method development based on literature for similar compounds. Optimization is required for (R)-1,3-Dimethylpiperazine oxalate (B1200264). |

A crucial consideration for non-chromophoric compounds like 1,3-dimethylpiperazine is detection. Since it lacks a strong UV-absorbing chromophore, pre-column derivatization with a UV-active reagent, such as para-toluenesulfonyl chloride (PTSC), can be employed to facilitate detection by a standard UV detector. nih.gov Alternatively, coupling the HPLC system to a mass spectrometer (LC-MS) provides a sensitive and specific detection method without the need for derivatization. nih.gov

Chiral Gas Chromatography (GC) Techniques

Chiral Gas Chromatography (GC) is a powerful and highly sensitive technique for the analysis of volatile and semi-volatile chiral compounds. chromatographyonline.com For the analysis of (R)-1,3-Dimethylpiperazine, the free base would first be liberated from the oxalate salt and then introduced into the GC system. The separation of its enantiomers is typically achieved using a capillary column coated with a chiral stationary phase, most commonly a derivatized cyclodextrin (B1172386). wiley.comgcms.cz

Cyclodextrins are cyclic oligosaccharides that possess a chiral, toroidal structure, creating a hydrophobic inner cavity and a hydrophilic exterior. researchgate.netlibretexts.org This structure allows them to form inclusion complexes with guest molecules, and the chiral environment of the cyclodextrin leads to differential interactions with the enantiomers of the analyte. semanticscholar.org Modified cyclodextrins, such as heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin, are frequently used as CSPs in GC to resolve a wide variety of chiral compounds, including amines. wiley.com The specific derivative on the cyclodextrin provides unique selectivity. chromatographyonline.comgcms.cz For instance, phases like Rt-bDEXse have been shown to be effective in separating chiral heterocyclic compounds. nih.gov

The optimization of a chiral GC method involves several key parameters:

Column Selection: Choosing a CSP with appropriate selectivity for the target analyte is the most critical step. Different cyclodextrin derivatives (e.g., permethylated, acetylated, or more complex substitutions) will exhibit different enantioselectivities. gcms.czgcms.cz

Temperature Program: The oven temperature or temperature program significantly affects retention and selectivity. Lowering the analysis temperature often increases the separation factor (α) but also increases the analysis time. gcms.cz An optimized temperature ramp can provide a balance between resolution and speed. nih.gov

Carrier Gas and Flow Rate: The choice of carrier gas (e.g., hydrogen, helium) and its linear velocity impacts column efficiency and analysis speed. wiley.com

Derivatization: While some amines can be analyzed directly, derivatization with an achiral reagent, such as a trifluoroacetyl group, can improve volatility and chromatographic performance. uni-tuebingen.de

Table 2: Representative Chiral GC Method Parameters for Chiral Amine Separation

| Parameter | Condition 1 | Condition 2 |

| Chiral Stationary Phase | Derivatized β-Cyclodextrin (e.g., Rt-bDEXse) nih.gov | Derivatized γ-Cyclodextrin (e.g., Chiraldex G-TA) chromatographyonline.com |

| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | 30 m x 0.25 mm ID, 0.12 µm film thickness |

| Carrier Gas | Hydrogen or Helium wiley.comchromatographyonline.com | Hydrogen or Helium wiley.comchromatographyonline.com |

| Linear Velocity | 50-70 cm/s wiley.comnih.gov | 40-60 cm/s |

| Oven Program | Isothermal at 90-120 °C or Ramp (e.g., 70 °C, ramp 2 °C/min to 150 °C) wiley.comnih.gov | Isothermal at 80-110 °C or custom ramp |

| Injector Temperature | 250 °C | 250 °C |

| Detector | Flame Ionization Detector (FID) | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Note: This table illustrates typical parameters used in chiral GC method development for amines. Specific conditions for 1,3-dimethylpiperazine would require experimental optimization. |

The high efficiency of capillary GC columns allows for the resolution of enantiomers even with moderate selectivity, making it an ideal technique for determining the enantiomeric excess (e.e.) of research-grade chiral compounds. chromatographyonline.comuni-tuebingen.de

Development of Capillary Electrophoresis (CE) for Enantiomeric Purity Assessment

Capillary Electrophoresis (CE) has emerged as a highly efficient separation technique for assessing the enantiomeric purity of pharmaceuticals and other chiral compounds. nih.govmdpi.com Its advantages include high separation efficiency, short analysis times, and minimal consumption of solvent and sample. mdpi.com The separation of enantiomers in CE is typically achieved by adding a chiral selector to the background electrolyte (BGE). nih.gov

For the analysis of a basic compound like (R)-1,3-Dimethylpiperazine, which will be positively charged at acidic pH, cyclodextrins and their derivatives are the most widely used class of chiral selectors. researchgate.net Both neutral and charged cyclodextrins can be employed.

Neutral Cyclodextrins: When a neutral cyclodextrin (e.g., native β- or γ-cyclodextrin) is used, separation is based on the differential inclusion of the enantiomers into the cyclodextrin cavity. The enantiomer that forms the more stable complex with the selector will have its electrophoretic mobility altered to a greater extent, leading to separation.

Charged Cyclodextrins: Anionically charged cyclodextrins, such as sulfated or carboxymethylated derivatives, are particularly effective for separating cationic analytes. nih.gov These selectors provide an additional interaction mechanism—electrostatics—alongside inclusion complexation, which can significantly enhance enantioselectivity. nih.gov A dual-selector system, for instance combining sulfated α- and β-cyclodextrins, can sometimes achieve separations that are not possible with a single selector. nih.gov

The development of a CE method for (R)-1,3-Dimethylpiperazine would involve optimizing the following parameters:

Chiral Selector: Type and concentration of the cyclodextrin derivative.

Background Electrolyte (BGE): The pH, buffer type (e.g., phosphate, citrate), and concentration of the BGE are critical. The pH determines the charge state of the analyte and some selectors, directly influencing electrophoretic mobility and selector-analyte interactions. nih.gov

Organic Modifier: The addition of an organic solvent like methanol or acetonitrile (B52724) to the BGE can modify the separation by altering the viscosity and dielectric constant of the medium and affecting the inclusion complex formation.

Applied Voltage and Temperature: These parameters affect migration time, efficiency, and resolution.

Table 3: Potential Capillary Electrophoresis Parameters for Enantioseparation of (R)-1,3-Dimethylpiperazine

| Parameter | Condition 1 (Neutral Selector) | Condition 2 (Charged Selector) | Condition 3 (Dual Selector) nih.gov |

| Chiral Selector | β-Cyclodextrin | Sulfated-β-Cyclodextrin (S-β-CD) | Sulfated α-CD + Sulfated β-CD nih.gov |

| Selector Concentration | 10-20 mM | 1-5% (w/v) | 1.1% α-CD + 0.2% β-CD nih.gov |

| Background Electrolyte | 50 mM Phosphate Buffer | 25 mM Phosphate Buffer | 5 mM Phosphate/Tris Buffer nih.gov |

| BGE pH | 2.5 - 3.5 | 2.5 - 3.5 | 3.0 nih.gov |

| Applied Voltage | +20 to +30 kV | +15 to +25 kV | +25 kV |

| Capillary Temperature | 25 °C | 25 °C | 25 °C |

| Detection | Indirect UV (with chromophore in BGE) | Indirect UV (with chromophore in BGE) | Indirect UV at 214 nm nih.gov |

| Note: As 1,3-dimethylpiperazine lacks a chromophore, indirect UV detection, where a UV-absorbing compound is added to the BGE, would be necessary. This table provides a starting point for method development. |

The comparability of data from a developed CE method with an established chiral HPLC or GC method can provide a high degree of confidence in the determined enantiomeric purity. nih.gov

Advanced Titration Methods for Oxalate Content

Accurate quantification of the oxalate counter-ion is essential to confirm the stoichiometry and purity of (R)-1,3-Dimethylpiperazine oxalate. Titration is a classical and highly precise analytical method suitable for this purpose. The two most common approaches for oxalate determination are redox titration with potassium permanganate (B83412) and acid-base titration with sodium hydroxide. nih.govresearchgate.net

Redox Titration with Potassium Permanganate (KMnO₄) This is a widely used method for oxalate quantification based on a redox reaction in an acidic medium. jetir.org The permanganate ion (MnO₄⁻), a strong oxidizing agent with a deep purple color, oxidizes the oxalate ion (C₂O₄²⁻) to carbon dioxide (CO₂). libretexts.org The permanganate ion is reduced to the nearly colorless manganese(II) ion (Mn²⁺).

Reaction: 2 MnO₄⁻(aq) + 5 C₂O₄²⁻(aq) + 16 H⁺(aq) → 2 Mn²⁺(aq) + 10 CO₂(g) + 8 H₂O(l)

The endpoint of the titration is indicated by the first appearance of a persistent pale pink color in the solution, caused by a slight excess of the MnO₄⁻ titrant. libretexts.org For this reaction to proceed at a practical rate, the solution is typically heated to 55-60 °C. nist.gov A modified procedure suggests adding most of the permanganate to the cool solution first, then heating to complete the titration, which can improve accuracy. nist.gov

Acid-Base Titration with Sodium Hydroxide (NaOH) This method determines the total acidic content. In the case of (R)-1,3-Dimethylpiperazine oxalate, the sample is dissolved in water and titrated with a standardized solution of a strong base like NaOH. nih.gov This titration will neutralize both acidic protons from oxalic acid.

Reaction: H₂C₂O₄ (from the salt) + 2 NaOH(aq) → Na₂C₂O₄(aq) + 2 H₂O(l)

The endpoint can be detected using a pH indicator or, more accurately, with a potentiometric sensor (pH meter) by monitoring the change in pH as the titrant is added. Potentiometry provides a more objective and precise determination of the equivalence point from the titration curve.

Advanced and High-Purity Methods For establishing high-purity reference standards, more advanced methods like coulometric and gravimetric titrations can be employed. researchgate.net For instance, cerium(IV) can be used as a titrant for oxalate, with the Ce(IV) standardized by highly accurate coulometric titration. researchgate.net These methods are generally reserved for metrological applications due to their complexity but offer the highest level of accuracy traceable to the International System of Units (SI). researchgate.net

Table 4: Comparison of Titration Methods for Oxalate Determination

| Method | Principle | Titrant | Endpoint Detection | Key Considerations |

| Permanganate Titration | Redox jetir.org | Potassium Permanganate (KMnO₄) jetir.org | Visual (self-indicating, pink color) or Potentiometric libretexts.org | Requires heating (55-60 °C) nist.gov; Titrant is light-sensitive. |

| Acid-Base Titration | Acid-Base nih.gov | Sodium Hydroxide (NaOH) nih.gov | Visual (pH indicator) or Potentiometric (pH meter) | Titrates all acidic species; Potentiometry is more accurate. |

| Cerimetric Titration | Redox researchgate.net | Cerium(IV) Sulfate | Potentiometric or Visual (indicator) | Highly accurate, especially when standardized by coulometry. researchgate.net |

For routine research purity assessment, potentiometric acid-base or permanganate titrations provide a reliable, cost-effective, and precise means of quantifying the oxalate content in (R)-1,3-Dimethylpiperazine oxalate.

Future Research Directions and Emerging Paradigms

Integration of (R)-1,3-Dimethylpiperazine Oxalate (B1200264) into Flow Chemistry and Automated Synthesis Platforms

The integration of chiral catalysts into continuous flow and automated synthesis platforms is a rapidly growing area of research, driven by the need for more efficient, scalable, and safer chemical processes. nih.govrsc.orgyoutube.com For a catalyst derived from (R)-1,3-Dimethylpiperazine, this represents a significant avenue for future development.

Flow Chemistry: Continuous flow processing offers numerous advantages over traditional batch synthesis, including enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for straightforward automation and scale-up. nih.govresearchgate.net Chiral catalysts, including those based on diamine ligands, are increasingly being adapted for flow systems. nih.gov Future research could focus on immobilizing (R)-1,3-Dimethylpiperazine or its metal complexes onto solid supports, such as polymers or silica, to create heterogeneous catalysts suitable for packed-bed reactors. nih.govresearchgate.net This approach would facilitate catalyst separation and recycling, a key principle of green chemistry. chiralpedia.com The development of such systems would enable the continuous production of enantioenriched molecules, which are crucial intermediates in the pharmaceutical and fine chemical industries. nih.gov